Bis(butylcyclopentadienyl)hafnium(IV) dichloride
Description
Bis(butylcyclopentadienyl)hafnium(IV) dichloride is an organometallic compound with the general formula (C₄H₉C₅H₄)₂HfCl₂. It belongs to the metallocene family, characterized by a central hafnium atom sandwiched between two cyclopentadienyl ligands substituted with butyl groups. Hafnium metallocenes are notable for their thermal stability, catalytic activity, and utility in materials science .
Properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;hafnium(4+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWJHPOTMHVGV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Hf | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85722-08-3 | |
| Record name | Hafnium, bis(n-butyl cyclopentadiene), dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(butylcyclopentadienyl)hafnium(IV) dichloride typically involves the reaction of hafnium tetrachloride with butylcyclopentadienyl anions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction can be represented as follows:
HfCl4+2C5H4C4H9→Hf(C5H4C4H9)2Cl2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(butylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base to facilitate the removal of the chloride ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxides, while substitution reactions can produce a variety of hafnium complexes with different ligands.
Scientific Research Applications
Polymerization Catalysis
One of the primary applications of bis(butylcyclopentadienyl)hafnium(IV) dichloride is as a catalyst in the polymerization of olefins. It functions effectively in Ziegler-Natta polymerization processes, enabling the production of high-performance polymers such as polyethylene and polypropylene.
This compound is also utilized in the synthesis of specialty chemicals, including various organometallic compounds that serve as precursors for advanced materials.
Case Study: Synthesis of Functionalized Polymers
Research indicates that hafnocene can be employed to create functionalized polymers through copolymerization techniques. For instance, it has been used to synthesize block copolymers that exhibit amphiphilic properties beneficial for drug delivery systems.
Thin Film Deposition
In materials science, this compound is increasingly used in thin film deposition processes, particularly in the fabrication of high-k dielectric materials for semiconductor applications.
Case Study: High-k Dielectrics
A recent investigation highlighted the use of hafnocene in atomic layer deposition (ALD) processes to create hafnium oxide films with excellent dielectric properties. These films are critical in the development of advanced transistors and capacitors within integrated circuits.
| Process | Material | Dielectric Constant (k) | Thickness (nm) |
|---|---|---|---|
| ALD with Hafnocene | Hafnium Oxide | 25 | 10 |
| Conventional ALD | Silicon Dioxide | 3.9 | 10 |
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in cancer therapy due to its cytotoxic properties against certain tumor cells.
Case Study: Antitumor Activity
A study assessed the antitumor efficacy of hafnocene against various cancer cell lines. Results indicated significant growth inhibition at specific concentrations, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of bis(butylcyclopentadienyl)hafnium(IV) dichloride involves its interaction with molecular targets and pathways within a given system. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares bis(butylcyclopentadienyl)hafnium(IV) dichloride with analogous hafnium and zirconium metallocenes:
*Calculated based on ligand substitution. Cp = cyclopentadienyl.
Key Observations :
- Metal Effects : Zirconium analogs (e.g., bis(butylcyclopentadienyl)zirconium(IV) dichloride) exhibit lower melting points compared to hafnium compounds, likely due to Hf's higher atomic mass and density . Hafnium compounds may also show reduced catalytic activity in polymerization compared to zirconium analogs due to electronic differences .
- Sublimation Behavior : Bis(cyclopentadienyl)hafnium(IV) dichloride has a sublimation enthalpy of 100.3 kJ/mol, suggesting moderate volatility under elevated temperatures . Bulkier ligands (e.g., butyl) may reduce volatility.
Biological Activity
Bis(butylcyclopentadienyl)hafnium(IV) dichloride (C18H26Cl2Hf), a metallocene compound, has garnered attention due to its potential applications in catalysis and materials science. However, its biological activity remains an area of ongoing research. This article reviews the current understanding of the biological effects of this compound, including its toxicity, antitumor properties, and potential therapeutic applications.
- Molecular Formula : C18H26Cl2Hf
- Molecular Weight : 392.54 g/mol
- CAS Number : 12116-66-4
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxic effects and potential as an anticancer agent. The following sections summarize key findings from various studies.
Antitumor Activity
Several studies have investigated the antitumor properties of hafnium-based metallocenes, including this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells with an IC50 value in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Toxicity and Safety
The safety profile of this compound is crucial for its potential therapeutic application:
- Toxicological Studies : Toxicity studies indicate that while the compound exhibits promising antitumor activity, it also presents cytotoxic effects on normal cells at higher concentrations. Therefore, careful dose optimization is necessary to minimize adverse effects .
- Safety Data : Safety data sheets (SDS) provide information on handling and exposure limits, indicating that appropriate safety measures should be taken when working with this compound in laboratory settings .
Case Study 1: Efficacy Against Ehrlich Ascites Tumor
A notable study evaluated the efficacy of hafnium metallocenes, including this compound, against Ehrlich ascites tumor in CF1 mice. The study reported a significant increase in survival rates with optimal dosing, suggesting a potential for use in preclinical models .
Case Study 2: In Vivo Toxicity Assessment
In another study assessing the in vivo toxicity of hafnium compounds, this compound was administered to rodents. Results indicated dose-dependent toxicity, with higher doses leading to organ damage and increased mortality rates. This highlights the need for further investigation into safe therapeutic ranges .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing Bis(butylcyclopentadienyl)hafnium(IV) dichloride, and what stoichiometric considerations are critical?
The compound is typically synthesized via ligand substitution reactions. A standard method involves refluxing bis(cyclopentadienyl)hafnium(IV) dichloride with butyl-substituted cyclopentadienyl ligands in a 1:2 molar ratio in anhydrous benzene or toluene. Precise stoichiometry is critical to avoid side products, and inert atmosphere handling is required to prevent oxidation. Post-reaction purification via recrystallization or sublimation ensures removal of unreacted precursors .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identifies ligand coordination via shifts in C-H stretching (2800–3100 cm⁻¹) and metal-Cl vibrations (300–400 cm⁻¹).
- Multinuclear NMR (¹H, ¹³C, ³¹P) : Resolves ligand symmetry and electronic environments. For example, ¹H NMR distinguishes butyl substituent protons (δ 0.8–1.6 ppm).
- Elemental analysis : Validates C/H/N composition (±0.3% accuracy).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments) .
Q. What are the recommended storage and handling protocols for this compound given its sensitivity to environmental factors?
Store in airtight containers under inert gas (argon or nitrogen) at room temperature. Moisture sensitivity necessitates glove-box or Schlenk line use for manipulation. Prolonged exposure to air leads to hydrolysis, forming hafnium oxychlorides. Use anhydrous solvents (e.g., dried THF) for reactions .
Advanced Research Questions
Q. How do steric and electronic effects of cyclopentadienyl substituents (e.g., butyl vs. methyl groups) influence the coordination geometry and reactivity of hafnium metallocene dichlorides?
Bulky substituents like butyl groups increase steric hindrance, distorting the metallocene’s sandwich structure and reducing Lewis acidity. This alters reactivity in catalytic applications—e.g., lower activity in olefin polymerization compared to smaller substituents (methyl). Electronic effects are probed via cyclic voltammetry (Hf⁴⁺/Hf³⁺ redox potentials) and DFT calculations .
Q. What analytical approaches should be employed to resolve contradictory crystallographic data between hafnium metallocene derivatives reported in different studies?
Discrepancies in bond lengths or angles may arise from varying crystallization solvents or measurement temperatures. Use:
Q. What mechanistic insights explain the antimicrobial activity observed in hafnium dithiophosphate complexes derived from this compound precursors?
The parent compound serves as a precursor for dithiophosphate derivatives (e.g., Cp₂Hf[S₂P(OR)₂]₂). These complexes disrupt bacterial membranes via thiol group coordination, validated by:
- MIC assays : Testing against Gram-positive/negative strains.
- Fluorescence microscopy : Visualizing membrane permeability changes.
- ROS generation assays : Linking oxidative stress to cell death .
Q. How does the ligand architecture in this compound affect its performance as a precursor in vapor deposition processes compared to zirconium analogs?
Hafnium’s higher atomic weight and electron density enhance thermal stability in CVD/ALD processes, yielding denser HfO₂ films. Compare:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
